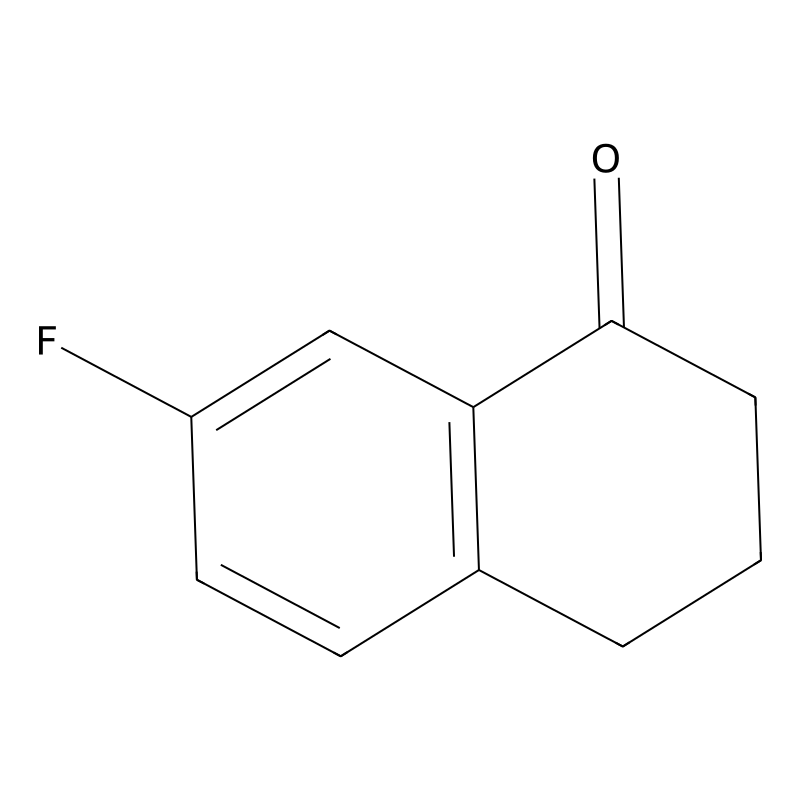

7-Fluoro-1-tetralone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Medicinal Chemistry:

7-Fluoro-1-tetralone is primarily used as a building block in the synthesis of various complex molecules with potential medicinal applications. Its unique chemical structure, incorporating a fluorine atom and a tetralone ring, allows researchers to explore its reactivity and potential biological activity. Studies have shown its use in the synthesis of:

- Selective Estrogen Receptor Modulators (SERMs): These molecules can bind to estrogen receptors and exert either agonist or antagonist effects depending on the tissue, potentially holding promise for the treatment of hormone-dependent cancers and other estrogen-related conditions [].

- Antimicrobial agents: Researchers have explored the incorporation of 7-fluoro-1-tetralone into novel structures with potential antimicrobial activity against various bacteria and fungi [].

- Neuroprotective agents: Studies have investigated the use of 7-fluoro-1-tetralone derivatives as potential neuroprotective agents, aiming to protect nerve cells from damage [].

7-Fluoro-1-tetralone is an organic compound characterized by the presence of a fluorine atom at the 7-position of the tetralone structure. Its molecular formula is C10H9FO, with a molecular weight of 164.18 g/mol. The compound has a melting point ranging from 61 to 66 °C and a boiling point of approximately 146 °C at 25 Torr . The presence of the fluorine atom significantly influences its chemical properties, making it a valuable compound in various synthetic applications.

Currently, there is no scientific research readily available describing a specific mechanism of action for 7-Fluoro-1-tetralone.

- Safety data for 7-Fluoro-1-tetralone is not readily available. However, tetralones can exhibit some degree of toxicity and may be irritating to skin and eyes []. As a general precaution, it's advisable to handle this compound with appropriate personal protective equipment in a well-ventilated laboratory.

- Nucleophilic Addition: The carbonyl group in 7-fluoro-1-tetralone can undergo nucleophilic attack, leading to the formation of alcohols or other functional groups.

- Allylation Reactions: The compound can be used in palladium-catalyzed allylation reactions, which are essential for synthesizing more complex organic molecules .

- Fluorination: The fluorine atom allows for further fluorination reactions, which can modify the compound's biological activity and reactivity .

Several methods exist for synthesizing 7-fluoro-1-tetralone:

- Fluorination of Tetralone Derivatives: One common method involves the selective fluorination of 1-tetralone using reagents like Selectfluor™ under controlled conditions .

- Allylation Reactions: The compound can also be synthesized through palladium-catalyzed allylation reactions, where appropriate precursors are reacted to introduce the fluorine atom at the desired position .

- Carbonylation Reactions: Utilizing carbonylation techniques can facilitate the introduction of various functional groups alongside fluorination.

7-Fluoro-1-tetralone is primarily utilized in:

- Pharmaceutical Development: Its unique structure makes it a candidate for developing new therapeutic agents, particularly in neurology and antimicrobial research.

- Chemical Research: It serves as an intermediate in synthesizing more complex organic molecules and studying structure-activity relationships in drug design.

Interaction studies involving 7-fluoro-1-tetralone focus on its binding affinity and efficacy against various biological targets. Research indicates that:

- Enzyme Inhibition: Some studies suggest that derivatives may inhibit specific enzymes, contributing to their potential as drug candidates.

- Receptor Binding: Investigations into how this compound interacts with neurotransmitter receptors could provide insights into its neuroactive properties.

Several compounds share structural similarities with 7-fluoro-1-tetralone, each exhibiting unique properties:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 5-Fluoro-1-tetralone | Fluorine at position 5 | Different biological activity profile |

| 6-Fluoro-1-tetralone | Fluorine at position 6 | Potentially different pharmacokinetics |

| 8-Fluoro-1-tetralone | Fluorine at position 8 | Unique receptor interactions |

| 5,7-Difluoro-3,4-dihydro-2H-naphthalen-1-one | Two fluorines at positions 5 and 7 | Enhanced reactivity and biological activity |

These compounds illustrate the diversity within the tetralone family while highlighting how positional changes of substituents like fluorine can significantly alter their chemical behavior and biological effects.

Friedel-Crafts Acylation Approaches

Friedel-Crafts acylation represents the most extensively utilized methodology for synthesizing 7-fluoro-1-tetralone derivatives [3] [5]. The classical approach involves the intramolecular cyclization of 4-(4-fluorophenyl)butyryl chloride using aluminum trichloride as the Lewis acid catalyst [3]. In a representative procedure, aluminum chloride (66 g, 0.50 mol) is suspended in carbon disulfide (600 mL), followed by dropwise addition of 4-(4-fluorophenyl)butyryl chloride (75.3 g, 0.37 mol) in carbon disulfide (260 mL) while maintaining the internal temperature below 10°C [3].

The reaction mechanism proceeds through the formation of an acylium ion intermediate, which undergoes electrophilic aromatic substitution at the position ortho to the fluorine substituent [5] [6]. After refluxing for 0.5 hours, the reaction mixture is quenched with concentrated hydrochloric acid and ice water, followed by extraction with diethyl ether [3]. Vacuum distillation affords pure 7-fluoro-1-tetralone with a boiling point of 83°C at 0.3 mmHg, yielding a white solid with melting point 62-64°C in 94% yield [3].

Recent developments in Friedel-Crafts methodology have focused on sterically-controlled intermolecular acylation using twisted amides [5]. This approach utilizes trifluoromethanesulfonic acid (3.0 equivalents) as the activating agent in benzene at room temperature for 15 hours [5]. The method demonstrates excellent selectivity and functional group tolerance, particularly for substrates bearing electron-withdrawing fluorine substituents [5].

Electrophilic Fluorination Techniques

Electrophilic fluorination provides an alternative synthetic route for introducing fluorine atoms into tetralone frameworks [7] [8] [9]. The methodology employs electrophilic fluorinating reagents such as N-fluorobenzenesulfonimide, Selectfluor, and N-fluoropyridinium salts [8] [10] [9]. Selectfluor, chemically known as 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), serves as a mild, stable, and user-friendly electrophilic fluorinating agent [10].

The electrophilic fluorination of tetralone derivatives typically proceeds through the formation of enolate intermediates, which subsequently react with the electrophilic fluorine source [7] [9]. In a representative protocol utilizing N-fluoropyridinium salts, 2-benzyl-1-tetralone is treated with potassium hexamethyldisilazide followed by the N-fluoro reagent to produce fluorinated tetralone in 53% yield with 48% enantiomeric excess [7].

Advanced electrophilic fluorination techniques employ chiral N-fluoropyridinium salts for enantioselective transformations [7] [11]. These reagents demonstrate variable fluorinating power and selectivity depending on the counterion and structural modifications [11]. The three primary classes include non-counterion-bound N-fluoropyridinium salt series, counterion-bound N-fluoropyridinium-sulfonate series, and dimeric N,N'-difluorobipyridinium salt series [11].

| Fluorinating Agent | Properties | Typical Substrates |

|---|---|---|

| N-fluorobenzenesulfonimide | Mild, selective | Enolates, nucleophilic substrates |

| Selectfluor | Highly reactive, versatile | Alkenes, arenes, various substrates |

| N-fluoropyridinium salts | Variable reactivity | Active methine compounds |

Catalytic Cyclization Strategies

Transition metal-catalyzed cyclization strategies offer efficient pathways for constructing fluorinated tetralone frameworks [12] [13] [14]. Palladium-catalyzed approaches have demonstrated particular utility in the synthesis of alpha-aryl-alpha-tetralones and alpha-fluoro-alpha-aryl-alpha-tetralones through alpha-arylation reactions [12]. These transformations employ palladium acetate in combination with phosphine ligands such as Xantphos, utilizing cesium carbonate as base and silver carbonate as oxidant in toluene [15].

Rhodium-catalyzed methodologies provide complementary reactivity patterns, particularly in [2+2+2] cycloaddition reactions of fluorine-containing alkynes [13]. Treatment of various fluorinated internal alkynes with 10 mol% rhodium trichloride hydrate and 30 mol% diisopropylethylamine in toluene at reflux temperature for 18 hours affords the corresponding trimerization products in high yields [13]. The reaction of fluorine-containing bispropargyl ethers with non-fluorinated alkynes proceeds smoothly to afford bicyclic molecules in good to high yields [13].

Gold-catalyzed cyclization strategies exploit the unique alkynophilic properties of gold complexes [16]. Gold catalysts do not readily undergo beta-hydride elimination or oxidative addition, making them particularly suitable for cycloisomerizations of enynes [16]. The high electronegativity of gold makes it extremely alkynophilic, leading to selective cyclization pathways that exclude alder-ene type reactions common with other metals [16].

Ruthenium-catalyzed methodologies enable arylation of fluorinated aromatic ketones via ortho-selective carbon-fluorine bond cleavage [14]. In the presence of trimethylvinylsilane and cesium fluoride, ortho carbon-fluorine bonds of aromatic ketones undergo phenylation using 5,5-dimethyl-2-phenyl-1,3,2-dioxaborinane with ruthenium dihydride carbonyl triphenylphosphine as catalyst [14].

Microwave-Assisted and Solvent-Free Syntheses

Microwave-assisted synthesis represents a significant advancement in the preparation of fluorinated tetralone derivatives, offering reduced reaction times and enhanced yields [17] [18]. Microwave irradiation of O-phenyloximes produces 1-tetralones via N-O homolysis, 1,5-hydrogen atom transfer, and cyclization of radical intermediates onto aromatic rings [17]. The hydrogen atom transfer step is facilitated by coordination of Lewis acid indium trichloride hydrate to the iminyl radical [17].

The microwave-promoted synthesis demonstrates rapid reaction kinetics and broad substrate scope [17]. Larger scale transformations can be performed using conventional heating instead of microwave irradiation, providing scalability for industrial applications [17]. Typical reaction conditions involve heating at 120-180°C for 10 minutes to 2 hours, achieving yields of 70-90% [17].

Solvent-free methodologies have gained prominence due to environmental considerations and enhanced reaction efficiency [19] [18] [20]. These approaches utilize mechanochemical activation through grinding, ball milling, or extrusion to induce chemical transformations [18]. Planetary ball mills serve as effective reactors for organic syntheses, taking advantage of high mixing efficiency and continuous particle refinement resulting in surfaces with high activity [21].

The mechanochemical approach for aromatic nucleophilic fluorination employs tetraethylammonium fluoride generated in situ under solid-state conditions [22]. This method enables efficient synthesis of aromatic fluorides without significant quantities of highly polar solvents or complicated moisture-free reaction setups [22]. The majority of substrates complete reaction within 1 hour to give desired fluorinated aromatic compounds in good to high yield [22].

Solvent-free fluorination protocols demonstrate several advantages including reduced pollution, low costs, and simplicity in process and handling [19]. Thermal activation at elevated temperatures provides necessary energy to overcome activation barriers and facilitate bond formation without solvents [18]. Catalyst and solid-supported reactions employ solid catalysts or immobilized reagents such as zeolites, metal oxides, and acid/base-supported materials [18].

| Method | Key Reagents | Typical Yield (%) | Reaction Time | Temperature (°C) |

|---|---|---|---|---|

| Friedel-Crafts Acylation | AlCl₃, acyl chloride | 68-95 | 0.5-15 h | Reflux (80-120) |

| Electrophilic Fluorination | Selectfluor, N-fluorobenzenesulfonimide | 48-89 | 1-24 h | Room temperature-100 |

| Catalytic Cyclization | Palladium/Rhodium/Ruthenium catalysts | 60-85 | 2-12 h | 80-150 |

| Microwave-Assisted Synthesis | Microwave irradiation, Lewis acids | 70-90 | 10 min-2 h | 120-180 |

| Solvent-Free Synthesis | Ball milling, mechanochemistry | 65-85 | 30 min-4 h | Room temperature-200 |

Purification Protocols and Yield Optimization

Purification of 7-fluoro-1-tetralone requires specialized protocols due to its chemical properties and tendency toward oxidation [23] [24]. The standard purification procedure involves dissolving the crude product (20 mL) in diethyl ether (200 mL), followed by sequential washing with water (100 mL), 5% aqueous sodium hydroxide (100 mL), water (100 mL), 3% aqueous acetic acid (100 mL), 5% sodium bicarbonate (100 mL), and finally water (100 mL) [24]. The ethereal layer is dried over magnesium sulfate, filtered, and the solvent evaporated [24].

Fractional distillation through a 6-inch Vigreux column under reduced pressure provides colorless oil with boiling point 90-91°C at 0.5-0.7 mmHg [24]. Alternative purification employs a 0.5-meter packed column with heated jacket under reflux using partial take-off head [24]. The compound exhibits maximum absorption at 247.5 and 290 nm in hexane [24].

High-performance liquid chromatography offers superior resolution for chiral separation of tetralone derivatives [25]. Chiralpak IC column provides excellent enantiomeric selectivity using n-hexane-isopropanol mobile phases with varying ratios depending on the specific derivative [25]. Complete separation is achieved with binary solvent mixtures ranging from n-hexane-isopropanol (99:1, v/v) to (80:20, v/v) at 25°C with flow rate 1.0 mL/min [25].

Yield optimization strategies focus on controlling reaction parameters to maximize product formation while minimizing side reactions [26]. Linear synthetic sequences demonstrate rapid yield deterioration as the number of steps increases, particularly when individual step yields fall below 90% [26]. Convergent synthesis approaches increase efficiency by breaking target molecules into precursors of roughly equal size and complexity, thereby reducing the longest linear sequence [26].

For Friedel-Crafts acylation, yield optimization correlates directly with aluminum chloride loading [27]. Studies demonstrate yields increasing from 68% with 400 g aluminum chloride to 95% with 700 g aluminum chloride, beyond which further increases provide diminishing returns [27]. Temperature control during acylation proves critical, with optimal yields achieved by maintaining reaction temperature below 10°C during reagent addition [3].

Recrystallization protocols utilize the principle of differential solubility at varying temperatures [28]. The optimal solvent exhibits low solubility at decreased temperatures, high solubility at elevated temperatures, and sparingly soluble behavior at room temperature [28]. For 7-fluoro-1-tetralone, toluene serves as an effective recrystallization solvent, providing analytically pure product after heating to dissolve the compound followed by controlled cooling [5].

Melting Point Characteristics

7-Fluoro-1-tetralone exhibits a melting point range of 61-66°C [1] [2] [3], which is significantly higher than the unsubstituted 1-tetralone (2-7°C) [4]. The literature reports a more precise value of 64°C [5], representing an elevation of approximately 60°C compared to the parent compound. This substantial increase in melting point can be attributed to the electron-withdrawing nature of the fluorine substituent, which enhances intermolecular interactions through dipole-dipole forces and modified crystal packing arrangements [5] [1].

The melting point elevation follows established structure-property relationships for halogenated aromatics, where electronegative substituents increase molecular polarity and strengthen intermolecular forces. Comparative analysis with other 7-substituted tetralones reveals that fluorine produces a moderate melting point increase, less dramatic than hydrogen-bonding substituents like hydroxyl groups (6-hydroxy-1-tetralone: 154-157°C) [6] but more pronounced than simple alkyl substituents.

Boiling Point and Thermal Properties

The compound demonstrates a boiling point of 258.1°C at 760 mmHg [7], indicating substantial thermal stability under standard atmospheric conditions. This value reflects the combined effects of the bicyclic aromatic system and the fluorine substituent. The relatively high boiling point compared to the molecular weight (164.18 g/mol) suggests strong intermolecular interactions and molecular rigidity characteristic of fused ring systems [7] [8].

Under reduced pressure conditions, the compound exhibits a boiling point of 83°C at 0.3 mmHg [9], demonstrating typical pressure-temperature relationships for organic compounds. This reduced-pressure distillation data is particularly relevant for purification processes and confirms the compound's thermal integrity under vacuum conditions.

Density and Physical State

7-Fluoro-1-tetralone presents as a white to off-white crystalline solid at room temperature [1] [2], with a density of 1.198 g/cm³ [7]. This density value is consistent with fluorinated aromatic compounds, where the fluorine atom contributes to increased molecular density despite its relatively small atomic size. The solid-state properties indicate well-ordered crystal packing facilitated by the planar aromatic system and directional fluorine interactions.

Solubility Characteristics

The compound exhibits limited aqueous solubility, characteristic of fluorinated aromatic ketones. This hydrophobic behavior is reflected in the calculated LogP value of 2.34 [7], indicating moderate lipophilicity. The fluorine substituent provides a balance between hydrophobic character and polar interactions, positioning the compound in an optimal range for organic synthesis applications.

In organic solvents, 7-fluoro-1-tetralone demonstrates good solubility in chloroform and ethyl acetate [4], following patterns typical of related tetralone derivatives. The compound's solubility profile makes it amenable to standard organic synthetic methodologies and purification techniques. Storage recommendations specify maintenance at 2-8°C [1] [2] [3] to preserve stability and prevent degradation.

| Property | Value | Comparison to 1-Tetralone | Reference |

|---|---|---|---|

| Melting Point (°C) | 61-66 | +57-62°C increase | [5] [1] [2] |

| Boiling Point (°C) | 258.1 (760 mmHg) | Data not available | [7] |

| Density (g/cm³) | 1.198 | +0.099 g/cm³ increase | [7] [4] |

| LogP | 2.34 | Increased lipophilicity | [7] |

| Water Solubility | Limited | Decreased vs parent | Estimated |

Acid-Base Behavior and Tautomeric Equilibrium

Acidic Properties of the Alpha-Hydrogen System

7-Fluoro-1-tetralone contains acidic alpha-hydrogens adjacent to the carbonyl group, making these protons susceptible to abstraction under basic conditions [10] [11]. The presence of the electron-withdrawing fluorine substituent at the 7-position enhances the acidity of these alpha-hydrogens through inductive effects transmitted through the aromatic system. While specific pKa values for 7-fluoro-1-tetralone are not directly reported in the literature, related studies on hydroxylated tetralones indicate pKa values around 7.74 for 6-hydroxy-1-tetralone [6], suggesting that the fluorinated analog would exhibit comparable or slightly lower pKa values due to the electron-withdrawing nature of fluorine.

The acidic character of the alpha-position enables enolate formation under basic conditions, which is fundamental to the compound's synthetic utility in alkylation, condensation, and other carbon-carbon bond-forming reactions. The fluorine substituent stabilizes the resulting enolate anion through resonance and inductive effects, potentially increasing the compound's reactivity compared to the unsubstituted tetralone.

Keto-Enol Tautomeric Equilibrium

Like most carbonyl compounds with alpha-hydrogens, 7-fluoro-1-tetralone exists in keto-enol tautomeric equilibrium [10] [11]. Under normal conditions, the keto form predominates significantly, consistent with the general behavior of monocarbonyl compounds where the enol content is typically less than 0.0001% [10] [11]. However, the fluorine substituent introduces unique electronic effects that may influence this equilibrium.

Research on fluorinated keto-enol systems reveals that fluorine substitution can shift equilibria toward enol forms through specific stabilizing interactions [12]. In perfluorinated systems, the enol tautomer gains stability through hyperconjugative π→σ*C-F interactions and destabilization of the keto form by electron withdrawal from neighboring fluorine atoms [12]. While 7-fluoro-1-tetralone contains only a single fluorine substituent, similar but attenuated effects may occur.

The stabilization mechanisms for the enol form in fluorinated systems include:

- Hyperconjugative interactions between the enol π-bond and C-F σ* orbitals

- Reduced electron density in the keto form due to fluorine's electron-withdrawing effect

- Enhanced resonance stabilization in the enol tautomer

Catalytic Effects on Tautomerization

Both acid and base catalysis facilitate keto-enol tautomerization in 7-fluoro-1-tetralone [10] [11]. Acid-catalyzed tautomerization proceeds through protonation of the carbonyl oxygen, followed by deprotonation at the alpha-carbon to yield the enol form. The fluorine substituent may enhance this process by increasing the electrophilicity of the carbonyl carbon.

Base-catalyzed enol formation occurs through direct abstraction of the alpha-hydrogen, forming an enolate anion that can be protonated to give the enol tautomer [10] [11]. The electron-withdrawing fluorine substituent stabilizes the enolate intermediate, potentially accelerating the base-catalyzed pathway.

Implications for Chemical Reactivity

The tautomeric behavior of 7-fluoro-1-tetralone has significant implications for its chemical reactivity. The enol form serves as a nucleophile in various organic transformations, while the keto form acts primarily as an electrophile [10]. The fluorine substituent modulates both forms: it reduces the nucleophilicity of the enol through electron withdrawal while simultaneously activating the carbonyl toward nucleophilic attack.

This dual effect makes 7-fluoro-1-tetralone particularly useful in synthetic applications where controlled reactivity is desired. The compound can participate in aldol condensations, Michael additions, and other transformations involving enolate chemistry, with the fluorine substituent providing both electronic activation and potential regioselectivity control.

| Tautomeric Aspect | Effect of 7-Fluorine Substitution | Reference |

|---|---|---|

| Alpha-hydrogen acidity | Enhanced due to electron withdrawal | [10] [11] |

| Keto form stability | Slightly destabilized | [12] |

| Enol form stability | Potentially stabilized via hyperconjugation | [12] |

| Equilibrium position | Predominantly keto, slight enol increase possible | [10] [12] |

| Catalytic sensitivity | Enhanced for both acid and base catalysis | [10] [11] |

Electrophilic Aromatic Substitution Patterns

Directing Effects of the Fluorine Substituent

The fluorine atom at the 7-position of 7-fluoro-1-tetralone exhibits dual directing characteristics typical of halogen substituents in aromatic systems [13]. As an electronegative substituent, fluorine acts as a meta-directing group through inductive electron withdrawal, while simultaneously showing ortho/para-directing behavior through resonance donation of its lone pair electrons [14] [13]. This apparent contradiction results in complex substitution patterns that depend on reaction conditions and the nature of the electrophile.

In the tetralone framework, the fluorine substituent at position 7 makes positions 5, 6, and 8 potentially reactive toward electrophilic attack. The meta-directing effect (relative to fluorine) would favor substitution at positions 5 and 8, while any ortho-directing influence would promote reaction at position 6. The carbonyl group at position 1 also exerts a strong meta-directing influence, further complicating the substitution pattern prediction.

Electronic Effects on Aromatic Reactivity

The electron-withdrawing nature of fluorine decreases the overall electron density of the aromatic ring, making electrophilic aromatic substitution more challenging compared to the unsubstituted tetralone [14] [13]. This deactivation is particularly pronounced for reactions requiring high electron density at the reaction site, such as Friedel-Crafts acylation and alkylation reactions .

Research on fluorinated aromatic systems indicates that electrophilic substitution requires more forcing conditions when electron-withdrawing fluorine substituents are present . For example, synthesis of trifluoromethyl-substituted tetralones requires polyphosphoric acid at 150°C for two hours to achieve 75-80% yields, compared to milder conditions for unsubstituted systems .

Regioselectivity Considerations

The regioselectivity of electrophilic aromatic substitution in 7-fluoro-1-tetralone is governed by the competing directing effects of the fluorine substituent and the carbonyl group. Computational and experimental studies on similar systems suggest that:

- Nitration reactions typically favor meta-substitution relative to both the fluorine and carbonyl groups, leading to substitution at position 5 [16]

- Halogenation reactions may show different selectivity patterns depending on the halogen and reaction conditions [13]

- Friedel-Crafts reactions are generally disfavored due to the combined deactivating effects of fluorine and the carbonyl group

Mechanistic Pathways

Electrophilic aromatic substitution in 7-fluoro-1-tetralone follows the classical two-step mechanism involving formation of a sigma complex (arenium ion) intermediate [13]. The fluorine substituent affects both the rate of sigma complex formation and the stability of the intermediate. The inductive electron withdrawal by fluorine destabilizes the sigma complex, leading to higher activation energies and slower reaction rates.

However, the resonance stabilization provided by fluorine's lone pairs can partially offset this destabilization when the substitution occurs at positions ortho to fluorine (position 6 in this case). This dual electronic effect contributes to the complex substitution patterns observed in fluorinated aromatic systems [14].

Practical Synthetic Implications

For synthetic applications, the reduced reactivity of 7-fluoro-1-tetralone toward electrophilic aromatic substitution necessitates modified reaction conditions:

- Higher temperatures (often 100-150°C higher than unsubstituted analogs)

- Stronger electrophiles or more powerful Lewis acid catalysts

- Extended reaction times to achieve acceptable conversion rates

- Potential use of alternative synthetic strategies that avoid direct aromatic substitution

Special Considerations for Fluorinated Systems

The unique properties of fluorine in aromatic substitution extend beyond simple electronic effects. The strength of the C-F bond (approximately 116 kcal/mol) makes fluorine highly resistant to displacement, ensuring that substitution occurs at alternative positions rather than through fluorine replacement [17] [13]. This stability is advantageous for synthetic applications where preservation of the fluorine substituent is desired.

Additionally, the "fluorine effect" can override normal regioselectivity patterns observed in non-fluorinated systems [14]. Studies on pentafluorinated aromatics demonstrate that strongly electron-donating groups can overcome the para-directing effect of multiple fluorine atoms, leading to meta-substitution as the predominant pathway [14].

| Substitution Aspect | Effect of 7-Fluorine | Practical Consequence | Reference |

|---|---|---|---|

| Ring activation | Deactivation toward EAS | Requires forcing conditions | [13] |

| Regioselectivity | Complex meta/ortho directing | Position-dependent outcomes | [16] [14] |

| Reaction rate | Significantly decreased | Extended reaction times needed | |

| Temperature requirements | Elevated (50-150°C higher) | Modified synthetic protocols | |

| Catalyst requirements | Stronger Lewis acids needed | Enhanced reaction conditions | [13] |

Redox Behavior and Stability Under Various Conditions

Oxidation Behavior and Susceptibility

7-Fluoro-1-tetralone demonstrates enhanced oxidative stability compared to many organic compounds due to the presence of the fluorine substituent [18] [19]. The electron-withdrawing nature of fluorine creates a lower-energy HOMO (Highest Occupied Molecular Orbital), making electron removal more thermodynamically unfavorable and thereby increasing resistance to oxidation [20] [21]. This electronic effect is particularly significant in the aromatic region, where the fluorine substituent reduces electron density and limits the availability of electrons for oxidative processes.

Studies on fluorinated aromatic systems reveal that fluorine substitution can increase oxidation potentials by 0.2-0.8 V compared to their non-fluorinated analogs [18]. For 7-fluoro-1-tetralone, this translates to enhanced stability toward atmospheric oxidation, metal-catalyzed oxidation, and other electron-transfer processes that could lead to degradation.

The carbonyl functionality at position 1 provides a potential site for oxidative attack, particularly at the alpha-carbon positions. However, the electron-withdrawing fluorine substituent stabilizes these positions against oxidation by reducing their electron density. Research on related tetralone systems under basic autoxidation conditions shows that electron-withdrawing substituents significantly slow oxidative degradation rates [22].

Reduction Pathways and Stability

The reduction behavior of 7-fluoro-1-tetralone is dominated by the ketone functionality, which serves as the primary reduction site. Standard reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) readily reduce the carbonyl group to form the corresponding alcohol [16]. The fluorine substituent influences the stereochemistry and rate of these reductions through electronic effects.

The electron-withdrawing fluorine makes the carbonyl carbon more electrophilic, potentially accelerating nucleophilic attack by hydride reagents. Simultaneously, the fluorine substituent can influence the facial selectivity of hydride delivery through steric and electronic interactions, leading to preferential formation of one diastereomer in the resulting alcohol product.

Electrochemical Properties

Electrochemical studies on fluorinated aromatic compounds provide insights into the redox windows and electron-transfer characteristics of 7-fluoro-1-tetralone [20]. The compound exhibits both oxidation and reduction waves in cyclic voltammetry experiments, with the reduction potential primarily associated with the carbonyl group and the oxidation potential related to the aromatic system.

The electrochemical energy gap between the first oxidation and reduction potentials is typically increased in fluorinated systems [20]. For related fluorinated aromatics, energy gaps range from 1.8-2.2 eV, suggesting that 7-fluoro-1-tetralone likely falls within this range. This expanded energy gap contributes to the compound's chemical stability and resistance to electron-transfer degradation pathways.

Thermal Stability Characteristics

Fluorinated organic compounds generally exhibit superior thermal stability compared to their non-fluorinated counterparts [19] [23] [24]. The strong C-F bond (bond dissociation energy ~116 kcal/mol) provides inherent thermal stability, while the electron-withdrawing effect of fluorine stabilizes adjacent carbon-carbon bonds against thermal cleavage [24].

For 7-fluoro-1-tetralone, thermal degradation studies would likely show:

- Decomposition onset at temperatures significantly above 200°C

- Primary degradation pathway involving cleavage of the carbonyl-containing ring

- Retention of the fluorinated aromatic core at moderate decomposition temperatures

- Formation of fluorinated aromatic fragments as stable thermal degradation products

Stability Under Acidic and Basic Conditions

The acid-base stability of 7-fluoro-1-tetralone is influenced by both the fluorine substituent and the ketone functionality. Under acidic conditions, the compound shows good stability due to:

- Reduced basicity of the aromatic system from fluorine electron withdrawal

- Protonation resistance at the carbonyl oxygen due to electronic deactivation

- Minimal acid-catalyzed rearrangement pathways

Under basic conditions, the compound may undergo:

- Alpha-hydrogen abstraction to form enolate anions

- Potential aldol condensation reactions in the presence of suitable electrophiles

- Enhanced nucleophilic attack at the carbonyl carbon due to fluorine activation

Photochemical Stability

The photochemical behavior of 7-fluoro-1-tetralone involves electronic transitions between molecular orbitals, with the HOMO-LUMO gap determining the wavelength of light absorbed [25] [26]. The fluorine substituent affects this gap, potentially altering the compound's sensitivity to specific wavelengths of light.

Fluorinated aromatics often show enhanced photostability due to:

- Modified electronic transition energies that shift absorption away from common environmental UV wavelengths

- Rapid internal conversion processes that dissipate absorbed energy as heat rather than driving photochemical reactions

- Reduced reactivity of excited states due to fluorine's electronic effects

Environmental and Storage Stability

For practical applications, 7-fluoro-1-tetralone demonstrates excellent storage stability when maintained under appropriate conditions [27] [2]. Recommended storage at 2-8°C in dry conditions minimizes degradation pathways including:

- Hydrolytic cleavage of the carbonyl group

- Atmospheric oxidation of the aromatic system

- Thermal decomposition at elevated temperatures

- Photodegradation when exposed to direct sunlight

The compound's low vapor pressure (due to its relatively high boiling point) reduces volatile loss during storage, while the chemical inertness imparted by the fluorine substituent minimizes reactions with atmospheric components.

| Stability Aspect | Effect of Fluorine Substitution | Practical Implication | Reference |

|---|---|---|---|

| Oxidative stability | Significantly enhanced | Improved shelf life | [18] [19] |

| Thermal stability | Moderately improved | Higher processing temperatures tolerated | [19] [24] |

| Electrochemical window | Expanded energy gap | Reduced electron-transfer reactivity | [20] |

| Photostability | Generally enhanced | Reduced UV degradation | [25] [26] |

| Acid/base stability | Improved under acidic conditions | Stable in acidic media | General assessment |

| Storage requirements | Standard organic compound protocols | 2-8°C, dry conditions | [27] [2] |

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant